molecular formula C11H15NO2 B3033036 1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone CAS No. 73096-98-7

1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone

Cat. No. B3033036
CAS RN: 73096-98-7
M. Wt: 193.24 g/mol
InChI Key: WAENDPRPZPEBQR-UHFFFAOYSA-N
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Description

1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone (DMAE) is an intermediate compound in the biosynthesis of choline, an essential nutrient for human health. DMAE is a derivative of the amino acid ethylamine and is found in small amounts in some food sources such as anchovies, sardines, and salmon. It is also found in some dietary supplements, including those marketed for neurological benefits.

Scientific Research Applications

  • Fluorophore Applications :

    • A study by (Khan, Asiri, & Aqlan, 2016) discusses the synthesis of a powerful fluorophore using this compound. The research highlights its potential use in determining critical micelle concentration (CMC) of certain substances due to its solvatochromic properties.
  • Synthesis of Heterocycles :

    • Research by (Moskvina, Shilin, & Khilya, 2015) details the synthesis of various heterocycles, including isoflavone, using this compound. This showcases its versatility in organic synthesis.
  • Antimicrobial and Antioxidant Applications :

    • A study by (Malhotra et al., 2013) found that certain derivatives of this compound exhibit significant antimicrobial and antioxidant activities, highlighting its potential in pharmaceutical research.
  • Synthesis of Benzofuran Derivatives :

    • Meng, Ge, Yang, & Wang (2011) (Meng, Ge, Yang, & Wang, 2011) developed a cyclization reaction using this compound to synthesize benzofuran derivatives, useful in various chemical applications.
  • Synthesis of Phosphorus-Containing Compounds :

    • Research by (Ali, Assiri, Yahia, & Zahran, 2019) explored the reactivity of this compound with phosphorus reagents, leading to the synthesis of novel phosphorus-containing compounds.
  • Molecular Pharmacology :

    • A study by (Kun & Mendeleyev, 1998) discusses the molecular pharmacological aspects of a related compound, shedding light on its potential for understanding drug mechanisms.
  • Enzyme Inhibition :

properties

IUPAC Name

1-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(13)9-4-5-11(14)10(6-9)7-12(2)3/h4-6,14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAENDPRPZPEBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902793
Record name 1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73096-98-7
Record name 1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73096-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)ethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073096987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.923
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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